

Application Notes and Protocols for 5-(Tributylstannylyl)pyrimidine in Medicinal Chemistry

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Compound of Interest

Compound Name: **5-(Tributylstannylyl)pyrimidine**

Cat. No.: **B178186**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **5-(tributylstannylyl)pyrimidine** as a key building block in the synthesis of medicinally relevant compounds. The document details its application in palladium-catalyzed Stille cross-coupling reactions to generate 5-aryl and 5-heteroaryl pyrimidines, classes of compounds with significant therapeutic potential, particularly as kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological signaling pathways are provided to facilitate the practical application of this versatile reagent in drug discovery and development.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active molecules, including several approved drugs. Its structural resemblance to the purine bases of DNA and RNA allows pyrimidine derivatives to effectively interact with a wide range of biological targets. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of many medicinal chemistry programs.

5-(Tributylstannylyl)pyrimidine is a stable, versatile, and readily available organostannane reagent that serves as an excellent precursor for introducing aryl and heteroaryl moieties at the 5-position of the pyrimidine ring. This is most commonly achieved through the Stille cross-

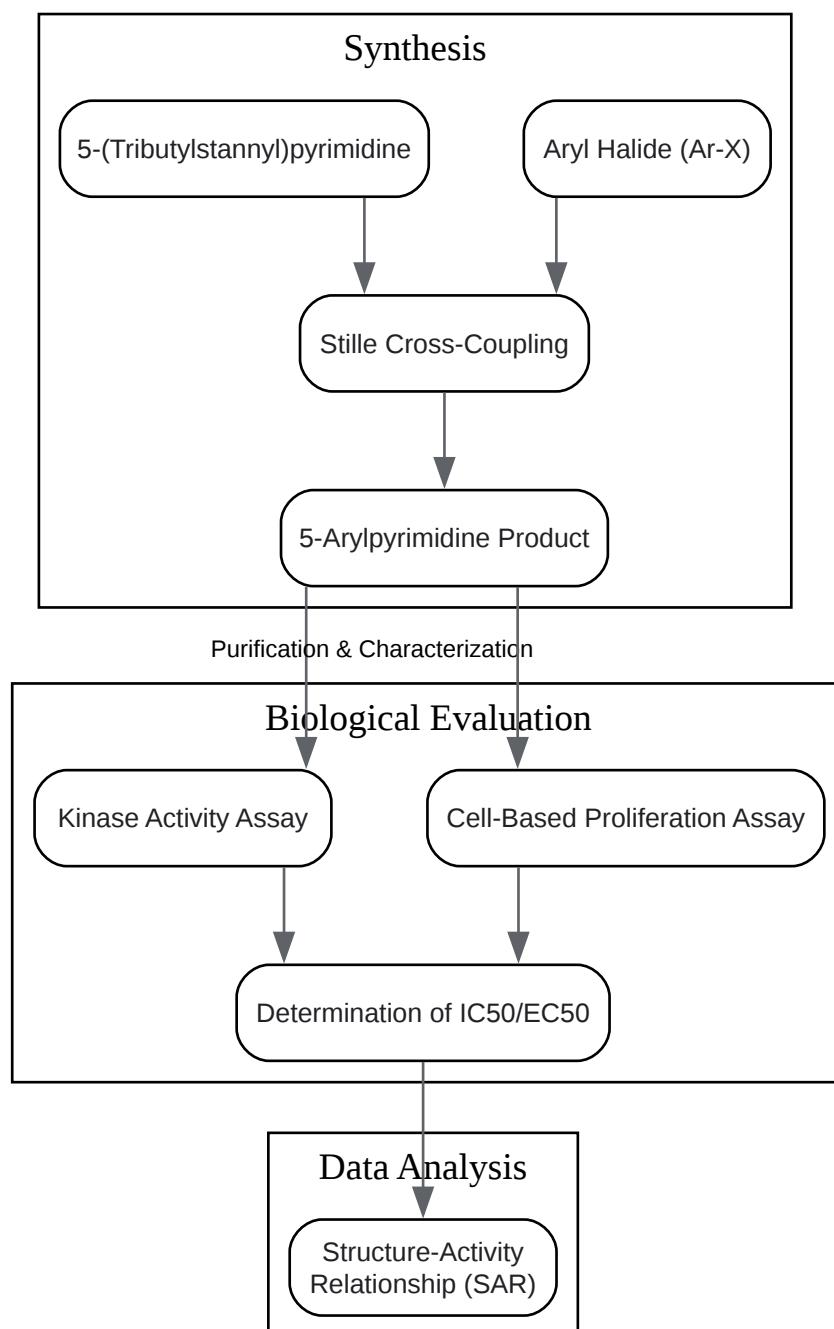
coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction known for its mild conditions and broad functional group tolerance.[1] The resulting 5-arylpyrimidine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.

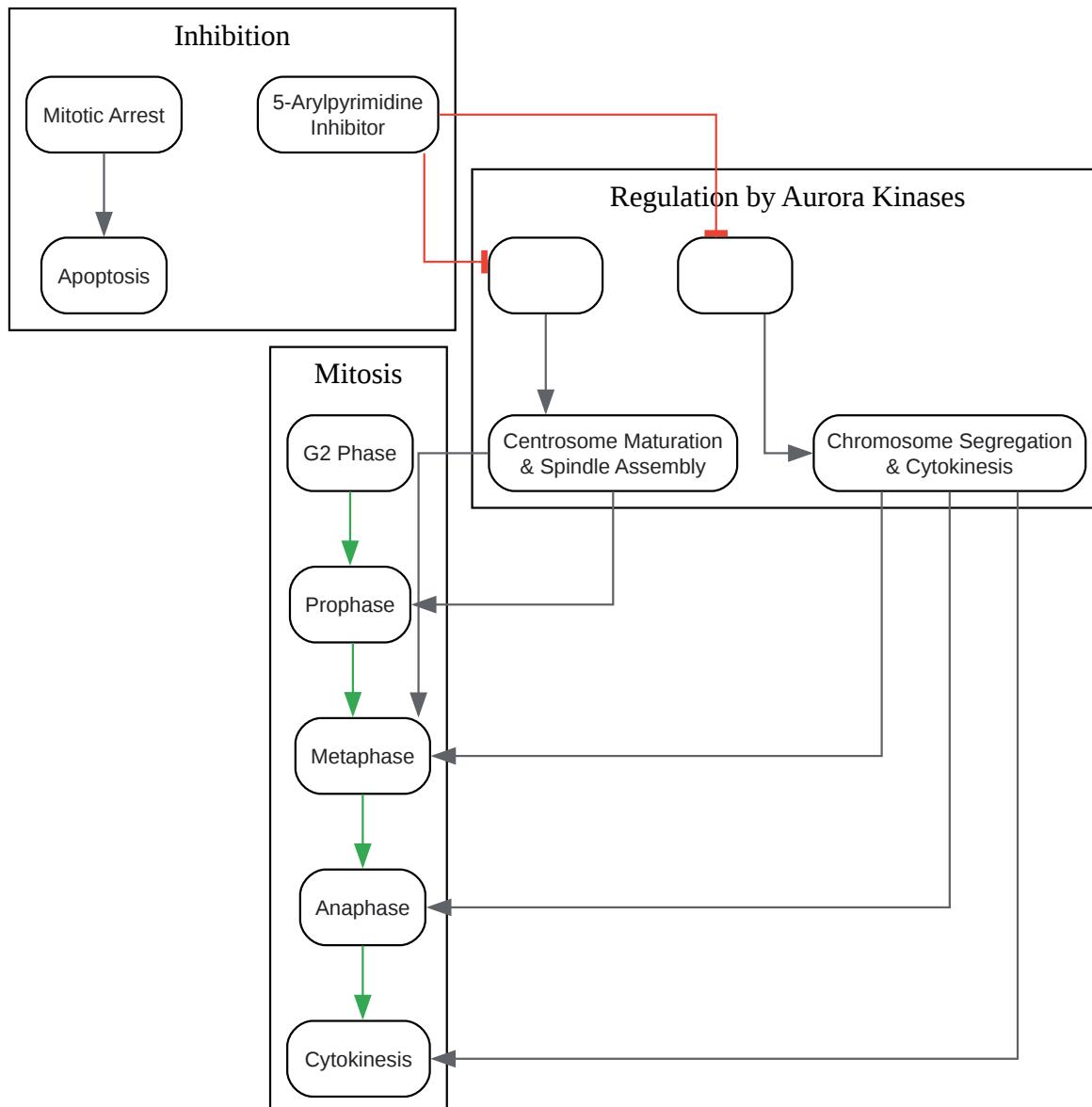
Application: Synthesis of 5-Arylpyrimidine Scaffolds for Kinase Inhibition

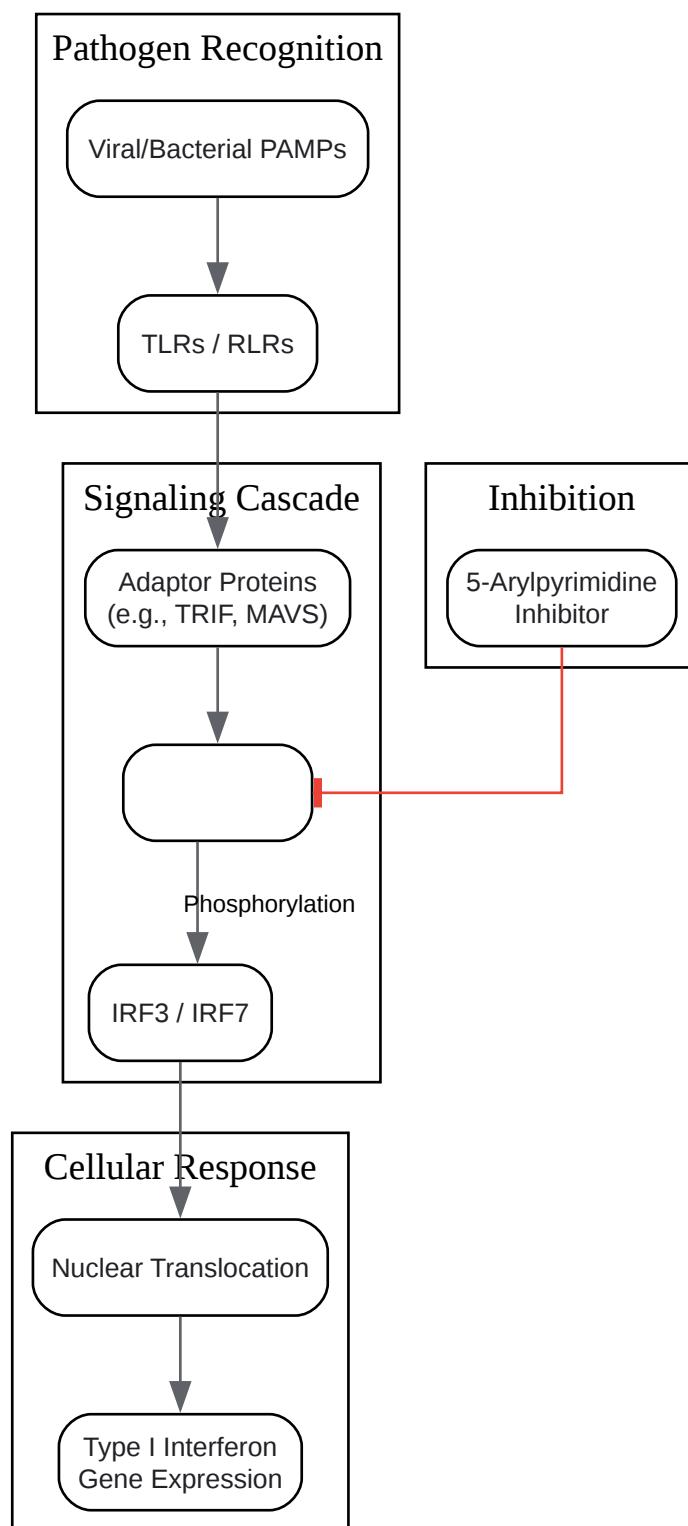
The introduction of an aryl or heteroaryl group at the C5 position of the pyrimidine ring can lead to potent and selective kinase inhibitors. This section provides a protocol for a general Stille cross-coupling reaction between **5-(tributylstannylyl)pyrimidine** and an aryl halide to produce a 5-arylpyrimidine.

General Synthetic Workflow

The overall process for the synthesis and evaluation of 5-arylpyrimidine kinase inhibitors from **5-(tributylstannylyl)pyrimidine** is depicted below.







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References

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